Anticatabolic Potency: Physiological Efficacy of (R)-Leucic Acid vs. Major Metabolite α-Ketoisocaproic Acid (KIC)
(R)-Leucic acid (HICA) demonstrates a critical functional advantage over its precursor, the primary leucine metabolite α-ketoisocaproic acid (KIC). HICA exerts anti-catabolic effects at physiological concentrations, whereas KIC is ineffective at these levels, requiring exogenous infusion to achieve a comparable effect [1]. This potency difference is reflected in their baseline serum concentrations, with HICA present at ~0.25 mM and KIC at ~21.6 mM, an approximate 100-fold difference [1].
| Evidence Dimension | Anti-catabolic Efficacy at Physiological Concentration |
|---|---|
| Target Compound Data | Effective at physiological concentrations (~0.25 mM) |
| Comparator Or Baseline | α-Ketoisocaproic acid (KIC): Ineffective at physiological concentrations (~21.6 mM) |
| Quantified Difference | KIC requires exogenous infusion for effect; HICA is effective endogenously. |
| Conditions | In vivo human metabolism and ex vivo functional assays. |
Why This Matters
This potency difference establishes (R)-Leucic acid as the more relevant endogenous regulator of muscle protein balance, making it the superior target for studies on physiological anticatabolic mechanisms.
- [1] Examine.com. Leucic Acid Research Breakdown. Last Updated: August 28, 2025. View Source
